2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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Overview
Description
2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound characterized by the presence of an imidazole ring substituted with phenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with isothiocyanates, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce any nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and bases like NaH. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like DMF or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound with trifluoromethyl groups, used in organic synthesis and materials science
1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea: Known for its biological activity, particularly in promoting plant growth.
Uniqueness
2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of both phenyl and trifluoromethyl groups on the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, with CAS number 1226443-81-7, is a novel compound within the imidazole family, known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, antifungal, and anticancer activities. This article examines the biological activity of this specific compound by reviewing relevant literature, synthesizing findings from various studies, and presenting data in structured formats.
The molecular formula of this compound is C20H19F3N2S with a molecular weight of 376.4 g/mol. The compound features a trifluoromethyl group, which is known to enhance the biological activity of many drug candidates by improving their pharmacokinetic and pharmacodynamic properties.
Antibacterial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties. A study on similar compounds demonstrated that derivatives containing trifluoromethyl groups showed enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antibacterial Activity of Imidazole Derivatives
Compound | Zone of Inhibition (mm) against E. coli | Zone of Inhibition (mm) against S. aureus |
---|---|---|
Compound A | 20 | 25 |
Compound B | 15 | 22 |
Compound C | 18 | 30 |
This compound | TBD | TBD |
The exact antibacterial activity of this compound has yet to be fully characterized in published studies.
Anticancer Activity
Imidazole compounds have also been investigated for their anticancer properties. Research has shown that imidazoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
Antifungal Activity
Similar to their antibacterial properties, imidazole derivatives have demonstrated antifungal activity against several strains. The mechanism often involves disruption of fungal cell membrane integrity . The specific efficacy of our compound against fungal pathogens remains to be elucidated through targeted studies.
The biological activities of imidazole derivatives are often attributed to their ability to interact with biological targets such as enzymes and receptors. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances the binding affinity to target proteins involved in bacterial resistance mechanisms .
Case Studies
A notable case study involved the synthesis and evaluation of a series of imidazole derivatives, including those with trifluoromethyl substitutions. These studies highlighted the correlation between structural modifications and enhanced biological activities, particularly in antibacterial assays .
Properties
IUPAC Name |
2-(2-methylpropylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2S/c1-14(2)13-26-19-24-12-18(15-7-4-3-5-8-15)25(19)17-10-6-9-16(11-17)20(21,22)23/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGILJDOVFNUSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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